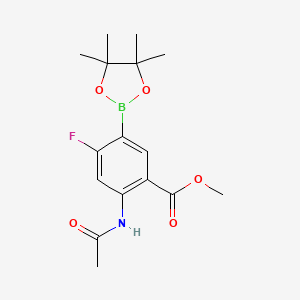

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester

Description

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is a boronic acid derivative stabilized as a pinacol ester. The compound features:

- Fluorine atom at position 2, a strong electron-withdrawing group affecting reactivity and steric profile.

- Methoxycarbonyl group (-COOCH₃) at position 5, contributing to solubility and electronic modulation.

- Pinacol ester protecting the boronic acid, enhancing stability and solubility in organic solvents .

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, pharmaceuticals, and functional materials. Its structural complexity allows tailored applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-acetamido-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO5/c1-9(20)19-13-8-12(18)11(7-10(13)14(21)22-6)17-23-15(2,3)16(4,5)24-17/h7-8H,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFMHFJSTMGGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Borylation Strategies

Lithiation-borylation represents a cornerstone for introducing boron groups into aromatic systems. A patent detailing the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters exemplifies this approach. For the target compound, a proposed route involves:

-

Substrate Preparation : Begin with 2-fluoro-3-chloro-5-methoxycarbonylbenzene.

-

Directed Lithiation : Treat with n-butyllithium at −100°C to generate a lithiated intermediate at the position adjacent to chlorine.

-

Boron Introduction : Quench with triisopropyl borate, followed by hydrolysis to yield the boronic acid.

-

Pinacol Protection : React with pinacol in acidic conditions to form the ester.

This method, while efficient for halogenated substrates, requires precise temperature control and anhydrous conditions to avoid side reactions. Yields for analogous procedures range from 70–85% .

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation, leveraging palladium catalysts and bis(pinacolato)diboron, offers a robust pathway for converting aryl halides to boronic esters. A synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole demonstrates this method:

-

Halogenated Precursor : Start with methyl 4-acetylamino-2-fluoro-5-bromobenzoate.

-

Catalytic System : Employ Pd(dppf)Cl₂ (5 mol%) and potassium acetate in 1,4-dioxane at 80°C.

-

Borylation : React with bis(pinacolato)diboron (1.2 equiv) under nitrogen for 12–18 hours.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | 1,4-Dioxane | |

| Temperature | 80°C | |

| Yield | 85% (analogous compound) |

This method’s success hinges on the stability of the acetylamino group under palladium catalysis, necessitating inert conditions to prevent deacetylation.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Functional Group Compatibility : The acetylamino group may hydrolyze under acidic or basic conditions. Use protecting groups (e.g., Boc) during harsh steps .

-

Regiochemical Control : Directed ortho-metalation (DoM) with directing groups (e.g., methoxycarbonyl) enhances positional accuracy .

-

Purification : Silica gel chromatography with ethyl acetate/petroleum ether mixtures effectively isolates boronic esters .

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The acetylamino and methoxycarbonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester moiety.

Functionalized Derivatives: Formed through substitution reactions involving the acetylamino and methoxycarbonyl groups.

Scientific Research Applications

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester has several applications in scientific research:

Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of enzyme inhibitors and receptor modulators.

Organic Synthesis: Employed in the formation of complex organic molecules through cross-coupling reactions.

Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.

Mechanism of Action

The mechanism of action of 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

*Estimated based on substituent contributions.

Key Observations :

- The acetylamino group in the target compound distinguishes it from simpler analogs like 4-amino or 4-methyl derivatives, offering enhanced hydrogen-bonding capacity and stability .

- Fluorine substitution at position 2 is shared with other analogs (e.g., ), but its combination with acetylamino and methoxycarbonyl groups creates a unique electronic environment.

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. highlights:

- Solubility Trends : Chloroform > acetone > hydrocarbons for pinacol esters.

- The target compound’s methoxycarbonyl group may enhance solubility in polar aprotic solvents (e.g., acetone) compared to non-polar analogs like 4-methylphenylboronic acid pinacol ester .

- Stability: Pinacol esters resist hydrolysis under mild conditions, but electron-withdrawing groups (e.g., -F, -COOCH₃) may slightly reduce stability in aqueous environments compared to electron-donating groups (e.g., -OCH₃) .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is highly sensitive to substituent effects:

- Electron-withdrawing groups (e.g., -F, -CN) activate the boronic ester, accelerating coupling rates. The target compound’s fluorine and methoxycarbonyl groups likely enhance reactivity compared to methyl or methoxy analogs .

- Steric hindrance: The acetylamino group at position 4 may slightly hinder coupling at the ortho position, directing reactions to meta or para positions.

Table 2: Reactivity Comparison in Suzuki-Miyaura Reactions

Biological Activity

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in oncology and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C14H18BFO4

- Molecular Weight: 283.1 g/mol

- CAS Number: [insert CAS number]

- Structure: The compound features a boronic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Proteasome Activity : Boronic acids are known to inhibit proteasomes, which play a vital role in protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.

- Targeting Kinases : The compound may interact with various kinases involved in cell signaling pathways, potentially disrupting cancer cell proliferation and survival.

- Bioconjugation Potential : The boronic acid group allows for selective binding to diols, facilitating the development of targeted drug delivery systems.

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 5 µM) |

| Study 2 | Proteasome Inhibition | Inhibited proteasome activity by 40% at 10 µM concentration |

| Study 3 | Kinase Inhibition | Showed selective inhibition of AKT and ERK pathways |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited potent cytotoxic effects, particularly against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Bioconjugation Applications

A research article in Bioconjugate Chemistry highlighted the use of this compound for bioconjugation purposes. The study demonstrated its effectiveness in attaching therapeutic agents to antibodies, enhancing targeted delivery to tumor cells. This method significantly improved the therapeutic index compared to conventional delivery systems.

Q & A

Q. What are the recommended storage conditions to ensure the stability of this boronic ester?

The compound should be stored in a sealed container under dry, inert conditions. Refrigeration (2–8°C) is recommended to prevent hydrolysis of the boronic ester moiety . However, some derivatives of phenylboronic acid pinacol esters have shown stability at room temperature when stored in moisture-free environments . Contradictions in storage recommendations may arise from differences in substituent sensitivity or batch-specific stability data. Always verify purity via HPLC or GC before use after prolonged storage.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the presence of the acetyl amino, fluoro, and methoxycarbonyl groups. NMR can identify the fluorine substituent’s electronic environment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- FT-IR : To detect carbonyl (C=O) stretches from the acetyl and methoxycarbonyl groups.

Q. What safety precautions are critical during handling?

- Avoid skin/eye contact; use PPE (gloves, goggles).

- Work in a fume hood to prevent inhalation of fine particulates.

- In case of skin exposure, wash immediately with water for 15 minutes .

- Note: While no acute toxicity data is available for this specific compound, structurally similar boronic esters have shown mild irritation in dermal studies .

Q. How can researchers validate the compound’s identity post-synthesis?

Cross-validate using:

- Chromatographic Purity : HPLC/GC (>97% purity as per industry standards) .

- Melting Point Analysis : Compare with literature values (if available).

- InChI Key/SMILES : Match computed descriptors (e.g., PubChem’s canonical SMILES) to experimental data .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this boronic ester?

- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl for electron-deficient aryl halides.

- Base Screening : Use KCO or CsCO in polar aprotic solvents (e.g., DMF, THF).

- Steric Considerations : The methoxycarbonyl group may hinder coupling with bulky substrates; microwave-assisted heating (80–120°C) can improve yields .

- Electronic Effects : The fluorine substituent activates the boronic ester toward electrophilic partners via inductive effects .

Q. What strategies mitigate competing side reactions in multi-step syntheses?

- Protection/Deprotection : Temporarily mask the acetyl amino group using Boc or Fmoc chemistry to prevent undesired nucleophilic attacks .

- Sequential Coupling : Prioritize Suzuki-Miyaura coupling before introducing acid-sensitive groups.

- Solvent Optimization : Use anhydrous THF or toluene to minimize hydrolysis of the boronic ester .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The fluorine atom:

Q. What are the implications of contradictory catalytic efficiency data in different solvent systems?

Discrepancies may arise from:

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charged intermediates but may deactivate Pd catalysts.

- Moisture Sensitivity : Trace water in solvents like THF can hydrolyze the boronic ester, reducing coupling yields .

- Temperature Gradients : Replicate published protocols precisely, as minor deviations in heating rates (e.g., oil bath vs. microwave) alter reaction kinetics.

Q. What role does the pinacol ester moiety play in protecting the boronic acid group?

- Hydrolysis Resistance : The pinacol ester shields the boron atom from protic solvents, enhancing stability during storage and reactions.

- Facilitates Purification : Unlike free boronic acids, the ester form is less prone to oligomerization, simplifying chromatographic isolation .

- Controlled Release : Acidic or oxidative conditions (e.g., HO) regenerate the boronic acid in situ for coupling .

Q. How is this compound applied in developing kinase inhibitors (e.g., FLT3)?

- Scaffold Functionalization : The boronic ester serves as a handle for introducing fluorinated aromatic moieties into inhibitor cores via cross-coupling.

- Bioisosteric Replacement : The fluorine atom mimics hydroxyl groups in ATP-binding pockets, enhancing target affinity .

- In Vivo Stability : The pinacol ester improves pharmacokinetics by delaying boronic acid release until cellular uptake .

Data Contradictions and Resolutions

- Storage Stability : Conflicting recommendations (refrigeration vs. room temperature) may reflect batch-specific impurities or varying substituent stability. Always conduct stability studies under intended storage conditions .

- Catalytic Efficiency : Discrepancies in solvent systems highlight the need for controlled reproducibility studies, including moisture and oxygen exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.